2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of both nitrophenyl and thiophenyl groups in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 2-(2-Aminophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiophene ring
Scientific Research Applications
2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
- 2-(2-Nitrophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(2-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Properties
Molecular Formula |
C12H7N3O3S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)9-5-2-1-4-8(9)11-13-14-12(18-11)10-6-3-7-19-10/h1-7H |
InChI Key |
WTLOQEQRDOYZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.